N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide features a benzo[d]oxazole sulfonamide core substituted at the sulfonamide nitrogen with a furan-3-ylmethyl group and a 2-methoxyethyl chain. Although direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest plausible routes (e.g., multi-step sulfonylation and coupling reactions ).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-17-14-9-13(3-4-15(14)24-16(17)19)25(20,21)18(6-8-22-2)10-12-5-7-23-11-12/h3-5,7,9,11H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEBVCIPMAAXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(CCOC)CC3=COC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, with CAS number 1448058-55-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-tuberculosis activities, supported by various studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₆S |
| Molecular Weight | 366.4 g/mol |
| Structure | Chemical Structure |
Antibacterial Activity
Recent studies have demonstrated that compounds containing oxazole rings exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A review of oxazole derivatives highlighted that these compounds can inhibit the essential bacterial cell division protein FtsZ, which is critical for bacterial cytokinesis. This inhibition leads to a reduction in bacterial growth and viability . Specifically, compounds with modifications in their side chains displayed enhanced antibacterial efficacy against both susceptible and multidrug-resistant strains .
Antifungal Activity
The compound's antifungal properties have also been investigated. Studies indicate that oxazole-containing compounds can effectively inhibit fungal growth, particularly against strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .
Anti-tuberculosis Activity
The anti-tuberculosis potential of oxazole derivatives has been a focal point in recent research. Compounds structurally related to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Preliminary findings suggest that certain modifications enhance the compound's activity against this pathogen, making it a candidate for further development in tuberculosis treatment .
Case Studies
-
Study on Antibacterial Efficacy :
- A series of oxazole derivatives were synthesized and tested against Staphylococcus aureus and E. coli.
- Results indicated that specific structural modifications significantly improved antibacterial activity.
- The most potent derivative showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
- Evaluation of Antifungal Properties :
- Anti-tuberculosis Research :
Scientific Research Applications
Case Studies
In vitro studies highlighted that a derivative of this compound promoted cell viability and reduced apoptosis markers in Aβ25-35-treated PC12 cells. Western blot analysis revealed that it inhibited the expression of pro-apoptotic factors while enhancing the expression of anti-apoptotic proteins, suggesting its potential use in treating Alzheimer’s disease .
Inhibition of Cancer Cell Proliferation
Compounds within the same chemical class have shown promising results in inhibiting the proliferation of various cancer cell lines. The sulfonamide moiety is known for its ability to interfere with cellular processes critical for tumor growth. Research indicates that these compounds can induce apoptosis in cancer cells through similar pathways involved in neuroprotection .
Comparative Efficacy
Comparative studies have demonstrated that some derivatives exhibit lower toxicity profiles compared to established chemotherapeutic agents while maintaining efficacy against cancer cell lines. This suggests a favorable therapeutic window for potential clinical applications .
Drug Development
Given its promising pharmacological profile, further research is warranted to explore the full therapeutic potential of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide as a neuroprotective agent and anti-cancer drug. Ongoing studies should focus on optimizing its chemical structure to enhance potency and reduce side effects.
Clinical Trials
Future clinical trials will be essential to validate the efficacy and safety of this compound in human subjects, particularly for conditions like Alzheimer’s disease and various cancers.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a sulfonic acid and an amine derivative.
-
Mechanistic Insights :
Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the NH group, facilitating cleavage of the S-N bond.
Oxidation of the Furan Ring
The furan-3-ylmethyl group undergoes oxidation, particularly at the electron-rich α-positions of the furan ring.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Oxidative (H₂O₂, AcOH) | 30% H₂O₂, Acetic acid | 3-(Hydroxymethyl)furan derivative + Sulfonamide byproducts | |
| Catalytic (RuCl₃, NaIO₄) | RuCl₃/NaIO₄ | Furan-3-carboxylic acid derivative |
-
Key Observations :
Oxidation yields dihydroxyfuran intermediates under mild conditions, while stronger oxidants (e.g., RuCl₃/NaIO₄) cleave the furan ring to form carboxylic acids.
Ring-Opening of the Benzo[d]Oxazole
The benzo[d]oxazole ring undergoes nucleophilic ring-opening reactions, particularly at the electrophilic carbonyl carbon.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Alkaline (KOH, EtOH) | 10% KOH in ethanol | 5-Sulfamoyl-2-hydroxybenzamide derivative | |
| Reductive (NaBH₄) | NaBH₄ in THF | Dihydrobenzo[d]oxazole intermediate |
-
Mechanism :
Base-mediated hydrolysis attacks the oxazole’s carbonyl group, breaking the ring and forming a benzamide derivative. Reduction with NaBH₄ selectively reduces the C=N bond.
Electrophilic Substitution on the Furan Ring
The furan substituent participates in electrophilic aromatic substitution (EAS) at the α- and β-positions.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Fuming HNO₃, H₂SO₄ | 3-(Nitromethyl)furan derivative | |
| Sulfonation (SO₃, DCM) | SO₃ in DCM | 3-(Sulfomethyl)furan derivative |
-
Regioselectivity :
Nitration favors the α-position (C2/C5 of furan) due to resonance stabilization of the intermediate arenium ion.
Nucleophilic Substitution at the Methoxyethyl Group
The 2-methoxyethyl chain undergoes nucleophilic substitution under dealkylation conditions.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HI, Δ) | 57% HI, reflux | Iodoethane + N-(furan-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
-
Kinetics :
The reaction follows first-order kinetics with respect to HI concentration, producing iodoethane as a volatile byproduct.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement of the sulfonamide group.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| UV (254 nm, MeCN) | Acetonitrile solvent | Sulfonamide dimer via C-S bond coupling |
Analytical Techniques for Reaction Monitoring
-
HPLC : Quantifies hydrolysis and oxidation products.
-
NMR Spectroscopy : Tracks furan ring modifications and sulfonamide cleavage.
-
Mass Spectrometry : Confirms molecular weights of intermediates.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared below:
Key Observations:
Core Structure :
- The target compound shares a benzo[d]oxazole sulfonamide core with the analog in but differs in substituents. Furan-2-sulfonamide derivatives () exhibit antimicrobial activity, suggesting the sulfonamide group is critical for bioactivity .
- Flumetsulam () uses a triazolo pyrimidine core, highlighting how heterocyclic diversity influences application (e.g., herbicide vs. antimicrobial) .
The 2-methoxyethyl chain may enhance solubility compared to the hydroxyethyl-thiophen group in , which introduces hydrogen-bonding capacity but may reduce lipophilicity . Substituted phenyl groups in derivatives improve antimicrobial potency, suggesting that aromatic substituents on the sulfonamide nitrogen enhance target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with sulfonation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole using chlorosulfonic acid, followed by coupling with furan-3-ylmethylamine and 2-methoxyethylamine via nucleophilic substitution.
- Catalytic Optimization : Palladium-catalyzed reductive cyclization (as in ) can enhance yield for intermediates. Use Pd/C under hydrogen for deprotection steps .
- Purity Analysis : Confirm via HPLC (reversed-phase C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 1.2–4.5 ppm for alkyl groups; δ 6.0–7.8 ppm for aromatic/furan protons) .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray Crystallography : Co-crystallize with a solvent (e.g., dimethylformamide) and collect data at 292 K. Refinement with R-factor <0.05 ensures accuracy, as demonstrated for analogous oxazole derivatives .
- Spectroscopic Validation : FT-IR to confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) functionalities .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the coupling of furan-3-ylmethylamine and 2-methoxyethylamine?
- Methodology :
- Steric and Electronic Control : Use bulky bases (e.g., DIPEA) to suppress over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Temperature Optimization : Conduct reactions at 0–5°C to slow down competing pathways while maintaining reactivity of sulfonyl chloride intermediates .
Q. How does the electronic nature of the furan and methoxyethyl groups influence the compound’s reactivity in biological systems?
- Methodology :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distribution. The furan’s π-system may enhance binding to aromatic residues in enzymes, while the methoxyethyl group improves solubility .
- In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic stability .
Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Analyze via LC-MS (ESI+ mode) to identify hydrolyzed products (e.g., sulfonic acid derivatives) .
- Stability Profiling : Use Arrhenius kinetics at 40–80°C to predict shelf-life and identify critical degradation pathways .
Q. How can molecular docking predict interactions between this compound and sulfonamide-targeted enzymes?
- Methodology :
- Protein Preparation : Retrieve crystal structures (PDB) of carbonic anhydrase or dihydropteroate synthase. Remove water molecules and add hydrogens using AutoDock Tools.
- Docking Protocol : Apply Lamarckian genetic algorithm (50 runs, 2.5 Å grid spacing). Validate with known inhibitors (e.g., acetazolamide) to benchmark binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
